molecular formula C10H14O4 B125640 3,4,5-Trimethoxybenzyl alcohol CAS No. 3840-31-1

3,4,5-Trimethoxybenzyl alcohol

Cat. No. B125640
CAS RN: 3840-31-1
M. Wt: 198.22 g/mol
InChI Key: QPHLRCUCFDXGLY-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzyl alcohol is a chemical compound that serves as a key intermediate in the synthesis of various pharmaceuticals and organic molecules. It is characterized by the presence of three methoxy groups attached to a benzyl alcohol structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 3,4,5-Trimethoxybenzyl alcohol-related compounds can be achieved through various methods. For instance, a substituted phthalonitrile derivative was prepared using a nucleophilic displacement reaction of 3,4,5-trimethoxybenzyl alcohol with 4-nitrophthalonitrile, leading to the synthesis of novel metallophthalocyanines . Another method involves the reduction of 3,4,5-trimethoxylbenzene carbonic acid in a ZnCl2/NaBH4 system to produce 3,4,5-trimethoxylbenzyl chloride, which is then converted to the alcohol form . These methods demonstrate the versatility of 3,4,5-Trimethoxybenzyl alcohol in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of 3,4,5-Trimethoxybenzyl alcohol derivatives has been characterized using various spectroscopic techniques. For example, novel derivatives of 3,4,5-Trimethoxylbenzoic acid were characterized by IR, 1H NMR, and MS spectroscopy . Additionally, the structure of benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside was determined using 1H-NMR and 13C-NMR . These studies provide detailed insights into the molecular configurations of compounds derived from 3,4,5-Trimethoxybenzyl alcohol.

Chemical Reactions Analysis

3,4,5-Trimethoxybenzyl alcohol participates in various chemical reactions, forming a wide range of derivatives. For instance, it reacts with amines to yield trimethoxybenzyl derivatives with potential CNS activity . It also undergoes condensation reactions to form benzyl ether-type protecting groups for alcohols . These reactions highlight the reactivity of 3,4,5-Trimethoxybenzyl alcohol and its utility in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4,5-Trimethoxybenzyl alcohol and its derivatives are influenced by the presence of the methoxy and benzyl groups. The compound's solubility, melting point, and reactivity can be studied through experimental methods such as solvolysis in alcohol solvents . Additionally, the vibrational spectra of related compounds like 3,5-dimethoxybenzyl alcohol have been studied using Raman and FTIR spectroscopy, providing information on the molecular vibrations and stability of these compounds10.

Scientific Research Applications

1. Structure Determination in Organic Molecular Solids

Research by Pan et al. (2005) on the monohydrate crystalline phase of a compound related to 3,4,5-trimethoxybenzyl alcohol has contributed to understanding the structure of organic molecular solids. The study utilized powder X-ray diffraction data and a direct-space genetic algorithm, highlighting the potential of 3,4,5-trimethoxybenzyl alcohol in structure determination applications (Pan et al., 2005).

2. Synthesis and Characterization of Novel Compounds

Ağırtaş et al. (2013) synthesized novel metallophthalocyanines using 3,4,5-trimethoxybenzyl alcohol, demonstrating its role in the synthesis of new chemical entities with potential applications in fields like material science (Ağırtaş et al., 2013).

3. Insights into Molecular Interactions and Crystal Packing

The study by Salmón et al. (1995) on a compound derived from 3,4,5-trimethoxybenzyl alcohol revealed unique molecular interactions and crystal packing patterns. This research provides valuable insights into the structural behavior of such compounds (Salmón et al., 1995).

4. Development of Synthetic Methods for Chemical Derivatives

Potapov et al. (2016) developed efficient procedures for preparing derivatives of 3,4,5-trimethoxybenzyl alcohol, contributing to advancements in synthetic organic chemistry (Potapov et al., 2016).

5. Contributions to the Field of Organic Chemistry

Studies like that of Wenbing (2011) on the synthesis of 3,4,5-trimethoxybenzyl chloride from 3,4,5-trimethoxybenzyl alcohol have expanded the scope of organic synthesis, illustrating the versatility of this compound in chemical reactions (Wenbing, 2011).

6. Dendritic Material Synthesis

Research on the structural properties of derivatives like 3,4,5-trimethoxybenzyl bromide by Pan et al. (2005) has implications for the synthesis of dendritic materials, demonstrating the utility of 3,4,5-trimethoxybenzyl alcohol in material science (Pan et al., 2005).

Safety And Hazards

When handling 3,4,5-Trimethoxybenzyl alcohol, it is recommended to wear personal protective equipment, use only in well-ventilated areas, avoid contact with skin, eyes and clothing, keep away from heat and sources of ignition, do not breathe vapors or spray mist, and do not ingest .

properties

IUPAC Name

(3,4,5-trimethoxyphenyl)methanol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHLRCUCFDXGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20191742
Record name 3,4,5-Trimethoxybenzylic alcohol
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Molecular Weight

198.22 g/mol
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Physical Description

Yellow viscous liquid; [Alfa Aesar MSDS]
Record name 3,4,5-Trimethoxybenzyl alcohol
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Product Name

3,4,5-Trimethoxybenzyl alcohol

CAS RN

3840-31-1
Record name 3,4,5-Trimethoxybenzyl alcohol
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Record name 3,4,5-TRIMETHOXYBENZYLIC ALCOHOL
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Synthesis routes and methods I

Procedure details

To a 500 ml round-bottom flask under nitrogen were added 15.32 g (0.41 mol) of sodium borohydride and 100 ml of dry tetrahydrofuran. The mixture was stirred for 10 min., then 20 g (0.108 mol) of 3,4,5-trimethoxybenzaldehyde dissolved in 100 ml of tetrahydrofuran was added dropwise to the solution described above. After stirring at room temperature for 16 hr, the solution was cooled to 0° C., 5 ml of distilled water was added dropwise, and the ice-bath was removed. The mixture was stirred overnight. Tetrahydrofuran was concentrated. The mixture was then diluted with 200 ml of water, and extracted twice with 200 ml of diethyl ether. The extract was dried over magnesium sulfate, concentrated after filtration, and dried in vacuum overnight. 3,4,5-Trimethoxybenzyl alcohol (20.2 g, 100% yield) was obtained as a colorless oil, which can be used without further purification.
Quantity
15.32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Adding 3,4,5-trimethoxybenzaldehyde (15 g, 76.45 mmol) and anhydrous alcohol (200 ml) in the three-necked bottle (250 ml), heating to 40° C. to dissolve, adding sodium borohydride (1.48 g, 38.23 mmol), heating to reflux for 45 minutes, and monitored by TLC. When the reaction is completed, cooling it to room temperature, adding deionized water (10 ml, 555.8 mol), to quench the reaction and suction filtering, washing the filter residue by anhydrous alcohol (20 ml), conflating the filtrate, concentrating in rotarory evaporater to dry, adding dichlormethane (100 ml) to dissolve, washing with sodium hydroxide solution (50 ml) twice and with deionized water (50 ml) twice, adding proper amount of anhydrous magnesium sulfate to dry overnight, filtering, washing the filter residue with dichlormethane (20 ml), conflating the filtrate, concentrating in rotarory evaporater to dry to get 3,4,5-trimethoxyl benzyl alcohol, 14.05 g of colorless oily product), the yield: 92.72%.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5-Trimethoxybenzyl alcohol
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3,4,5-Trimethoxybenzyl alcohol
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3,4,5-Trimethoxybenzyl alcohol
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3,4,5-Trimethoxybenzyl alcohol
Reactant of Route 5
3,4,5-Trimethoxybenzyl alcohol
Reactant of Route 6
Reactant of Route 6
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Citations

For This Compound
457
Citations
P Tziona, P Theodosis-Nobelos, G Papagiouvannis… - Molecules, 2022 - mdpi.com
The synthesis of derivatives of three nonspecific COX-1 and COX-2 inhibitors, ibuprofen, ketoprofen, naproxen is presented. These acids were connected via an amide bond with an …
Number of citations: 5 www.mdpi.com
M Salmón, N Zavala, M Martinez, R Miranda, R Cruz… - Tetrahedron letters, 1994 - Elsevier
Cyclic and Linear Oligomerization Reaction of 3,4,5Trimethoxybenzyl Alcohol with a Bentonite-Clay’ Page 1 Tetmhehn Letters. Vol. 35. No. 32. pp. 5797-BOO, 1994 Elscvin Science …
Number of citations: 19 www.sciencedirect.com
S Kawai, T Umezawa, T Higuchi - … research: bulletin of …, 1989 - repository.kulib.kyoto-u.ac.jp
Nonphenolic lignin model monomers, 3,4,5-trimethoxybenzyl alcohol I and veratryl alcohol II were oxidized by laccase of Coriolus versicolor in the presence of syringaldehyde. However…
Number of citations: 91 repository.kulib.kyoto-u.ac.jp
VA Potapov, VA Panov, MV Musalov… - Russian Journal of …, 2016 - Springer
Convenient and efficient procedures were developed for preparation of 3,4,5-trimethoxybenzyl sulfides and ethers containing vinyl, allyl, and propargyl groups proceeding from 3,4,5-…
Number of citations: 2 link.springer.com
MU Tsao - Journal of the American Chemical Society, 1951 - ACS Publications
The cactus alkaloid, mescaline,/3-(3, 4, 5-trimethoxyphenyl)-ethylamine, has been studied for some years, because of its most interesting effects on the psychic states of human subjects…
Number of citations: 43 pubs.acs.org
F Hong, LJ Jönsson, K Lundquist, Y Wei - Twenty-Seventh Symposium on …, 2006 - Springer
A set of methoxy-substituted benzyl alcohol (MBA) congeners were examined regarding susceptibility to oxidation by Trametes versicolor laccase, T. versicolor lignin peroxidase and …
Number of citations: 20 link.springer.com
B SILVERMAN - 1961 - search.proquest.com
This d isse rta tio n is divided into six chapters. The first chapter is the introduction which includes reasons fo r undertaking th is research. The second chapter lis ts the syntheses and …
Number of citations: 0 search.proquest.com
MS Ağırtaş, B Cabir, S Özdemir - Dyes and pigments, 2013 - Elsevier
Novel metal (II) phthalocyanines with 3,4,5-trimethoxybenzyloxy-substituents: Synthesis, characterization, aggregation behaviour and antioxidant activity - ScienceDirect Skip to main …
Number of citations: 64 www.sciencedirect.com
I Jerković, M Obradović, PM Kuś… - Chemistry & …, 2013 - Wiley Online Library
The compounds responsible for highly individual aroma profile of Coriandrum sativum L. honey were isolated by headspace solid‐phase microextraction (HS‐SPME; used fibers: A: …
Number of citations: 17 onlinelibrary.wiley.com
R Parti, ED Özkan, GJ Harnadek… - Journal of …, 1987 - Wiley Online Library
Reserpine, a competitive inhibitor of catecholamine transport into adrenal medullary chromaffin vesicles, consists of a trimethoxybenzoyl group esterified to an alkaloid ring system. …
Number of citations: 19 onlinelibrary.wiley.com

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